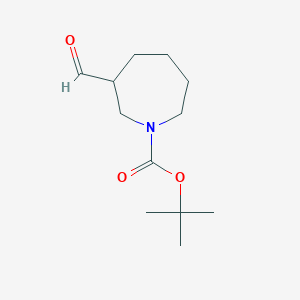

tert-Butyl 3-formylazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

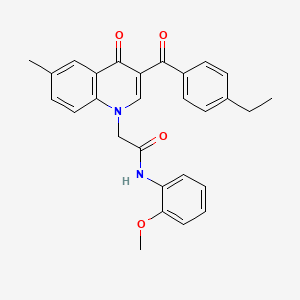

Tert-butyl 3-formylazepane-1-carboxylate is an organic compound with the molecular formula C12H21NO3 . It belongs to the class of azepanes.

Molecular Structure Analysis

The InChI code for tert-butyl 3-formylazepane-1-carboxylate is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h9-10H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

Tert-butyl 3-formylazepane-1-carboxylate is an oil-like substance . It has a molecular weight of 227.304 . The compound should be stored at temperatures below -10°C .

Aplicaciones Científicas De Investigación

Organic Synthesis

tert-Butyl 3-formylazepane-1-carboxylate: is a versatile intermediate in organic synthesis. Its formyl group can undergo various organic reactions, such as the Vilsmeier-Haack reaction, to form aldehydes which are crucial intermediates in the synthesis of complex molecules .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a precursor for the synthesis of various bioactive molecules. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications .

Material Science

The tert-butyl group in tert-Butyl 3-formylazepane-1-carboxylate can be used to introduce steric bulk in materials, affecting their physical properties such as melting points and solubility, which is important in material science research .

Photophysics

The compound can be used in the study of photophysics to understand the behavior of carbazole compounds upon photoexcitation. This is essential for the development of organic optoelectronic devices .

Catalysis

tert-Butyl 3-formylazepane-1-carboxylate: can act as a ligand in catalytic systems. The formyl group can coordinate to metals, facilitating various catalytic processes important in industrial chemistry .

Polymer Chemistry

This compound can be used as a monomer or a comonomer in polymerization reactions to create polymers with specific properties, useful in the development of new materials .

Bioconjugation

The formyl group in tert-Butyl 3-formylazepane-1-carboxylate can be used for bioconjugation. It can react with biomolecules, allowing for the labeling or modification of proteins and nucleic acids for biological studies .

Environmental Chemistry

In environmental chemistry, the compound’s derivatives can be used to study degradation processes and the environmental fate of chemical substances, contributing to the understanding of pollutant behavior .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which signify that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl 3-formylazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-5-4-6-10(8-13)9-14/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFCEVAYWBVYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2559243.png)

![3-(3,5-Dimethyl-1-pyrazolyl)-6-[4-(4-fluorophenyl)-1-piperazinyl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2559248.png)

![[3-(Methylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B2559251.png)

![N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2559252.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2559259.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)